molecular formula C10H6BrF3OS B1402979 1-(5-Bromobenzo[b]thiophen-2-yl)-2,2,2-trifluoroethanol CAS No. 1391828-90-2

1-(5-Bromobenzo[b]thiophen-2-yl)-2,2,2-trifluoroethanol

Cat. No.: B1402979
CAS No.: 1391828-90-2
M. Wt: 311.12 g/mol
InChI Key: SSPRCJSMIZSHKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Bromobenzo[b]thiophen-2-yl)-2,2,2-trifluoroethanol is a chemical compound that belongs to the class of benzothiophene derivatives Benzothiophene compounds are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties

Biochemical Analysis

Biochemical Properties

1-(5-Bromobenzo[b]thiophen-2-yl)-2,2,2-trifluoroethanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as trypanothione reductase . The nature of these interactions often involves inhibition or modulation of enzyme activity, which can lead to downstream effects on cellular metabolism and function.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways involved in cell proliferation and apoptosis . Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity. For instance, it has been reported to inhibit trypanothione reductase, thereby affecting the redox balance within cells . These interactions can also lead to changes in gene expression, further influencing cellular function.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term effects. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to changes in its efficacy . Long-term exposure to the compound can result in sustained alterations in cellular function, which are important for evaluating its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity and improvement in cellular function. At higher doses, it can lead to toxic or adverse effects, including disruption of cellular homeostasis and induction of oxidative stress . Understanding these dosage effects is essential for determining the therapeutic window and safety profile of the compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. For example, it may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further influence cellular function . These metabolic pathways are critical for understanding the pharmacokinetics and pharmacodynamics of the compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . Understanding these processes is important for evaluating the bioavailability and therapeutic potential of the compound.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It may be directed to specific compartments or organelles, where it can exert its effects on cellular function . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromobenzo[b]thiophen-2-yl)-2,2,2-trifluoroethanol typically involves the bromination of benzo[b]thiophene followed by the introduction of the trifluoroethanol group. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to achieve selective bromination at the desired position on the benzothiophene ring. The trifluoroethanol group can then be introduced through a nucleophilic substitution reaction using trifluoroethanol and a suitable base .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromobenzo[b]thiophen-2-yl)-2,2,2-trifluoroethanol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The trifluoroethanol group can be reduced to form the corresponding alcohol or alkane using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Nucleophiles (amines, thiols), bases (sodium hydride, potassium carbonate)

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

Major Products Formed:

  • Substituted benzothiophenes
  • Sulfoxides and sulfones
  • Reduced alcohols and alkanes

Comparison with Similar Compounds

  • 1-(5-Iodobenzo[b]thiophen-2-yl)-2,2,2-trifluoroethanol
  • 1-(5-Chlorobenzo[b]thiophen-2-yl)-2,2,2-trifluoroethanol
  • 1-(5-Methylbenzo[b]thiophen-2-yl)-2,2,2-trifluoroethanol

Uniqueness: 1-(5-Bromobenzo[b]thiophen-2-yl)-2,2,2-trifluoroethanol is unique due to the presence of the bromine atom, which imparts distinct reactivity and electronic properties compared to its analogs. The trifluoroethanol group further enhances its chemical stability and potential for diverse applications in medicinal chemistry and material science .

Properties

IUPAC Name

1-(5-bromo-1-benzothiophen-2-yl)-2,2,2-trifluoroethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF3OS/c11-6-1-2-7-5(3-6)4-8(16-7)9(15)10(12,13)14/h1-4,9,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSPRCJSMIZSHKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C=C(S2)C(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Bromobenzo[b]thiophen-2-yl)-2,2,2-trifluoroethanol
Reactant of Route 2
1-(5-Bromobenzo[b]thiophen-2-yl)-2,2,2-trifluoroethanol
Reactant of Route 3
1-(5-Bromobenzo[b]thiophen-2-yl)-2,2,2-trifluoroethanol
Reactant of Route 4
1-(5-Bromobenzo[b]thiophen-2-yl)-2,2,2-trifluoroethanol
Reactant of Route 5
1-(5-Bromobenzo[b]thiophen-2-yl)-2,2,2-trifluoroethanol
Reactant of Route 6
1-(5-Bromobenzo[b]thiophen-2-yl)-2,2,2-trifluoroethanol

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